Cas no 2227902-53-4 (methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate)

Technical Introduction: Methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate is a chiral ester derivative featuring a quinoline scaffold, notable for its stereospecific hydroxyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules due to the quinoline moiety's prevalence in medicinal chemistry. The (3S)-configuration ensures enantioselectivity, making it valuable for asymmetric synthesis. Its ester functionality allows for further derivatization, while the hydroxyl group offers a handle for additional functionalization. The product is characterized by high purity and stability, suitable for research applications in drug discovery and fine chemical development. Storage under inert conditions is recommended to preserve its integrity.
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate structure
2227902-53-4 structure
商品名:methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate
CAS番号:2227902-53-4
MF:C13H13NO3
メガワット:231.247223615646
CID:6041332
PubChem ID:165706282

methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate 化学的及び物理的性質

名前と識別子

    • methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate
    • EN300-1746876
    • 2227902-53-4
    • インチ: 1S/C13H13NO3/c1-17-13(16)8-12(15)10-6-7-14-11-5-3-2-4-9(10)11/h2-7,12,15H,8H2,1H3/t12-/m0/s1
    • InChIKey: VYRRTBNOGSMGOZ-LBPRGKRZSA-N
    • ほほえんだ: O[C@@H](CC(=O)OC)C1C=CN=C2C=CC=CC=12

計算された属性

  • せいみつぶんしりょう: 231.08954328g/mol
  • どういたいしつりょう: 231.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 59.4Ų

methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1746876-1.0g
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate
2227902-53-4
1g
$1857.0 2023-06-03
Enamine
EN300-1746876-5.0g
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate
2227902-53-4
5g
$5387.0 2023-06-03
Enamine
EN300-1746876-10g
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate
2227902-53-4
10g
$7988.0 2023-09-20
Enamine
EN300-1746876-0.25g
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate
2227902-53-4
0.25g
$1708.0 2023-09-20
Enamine
EN300-1746876-0.1g
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate
2227902-53-4
0.1g
$1635.0 2023-09-20
Enamine
EN300-1746876-2.5g
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate
2227902-53-4
2.5g
$3641.0 2023-09-20
Enamine
EN300-1746876-5g
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate
2227902-53-4
5g
$5387.0 2023-09-20
Enamine
EN300-1746876-0.5g
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate
2227902-53-4
0.5g
$1783.0 2023-09-20
Enamine
EN300-1746876-10.0g
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate
2227902-53-4
10g
$7988.0 2023-06-03
Enamine
EN300-1746876-0.05g
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate
2227902-53-4
0.05g
$1560.0 2023-09-20

methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate 関連文献

methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoateに関する追加情報

Research Briefing on Methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate (CAS: 2227902-53-4)

Methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate (CAS: 2227902-53-4) is a chiral ester derivative of quinoline that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting infectious diseases and cancer. The stereospecific hydroxyl group at the 3-position and the quinoline moiety contribute to its unique pharmacological properties, making it a valuable scaffold for further structural modifications.

Recent studies have focused on optimizing the synthetic routes for methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel asymmetric catalytic hydrogenation method using a chiral ruthenium catalyst, achieving >99% enantiomeric excess (ee) and yields exceeding 85%. This advancement addresses previous challenges in stereocontrol during the reduction step, which was identified as a critical bottleneck in large-scale production.

The compound's mechanism of action has been elucidated through several structural-activity relationship (SAR) studies. Molecular docking simulations reveal that the (3S)-hydroxy configuration enables optimal hydrogen bonding with target proteins, particularly in the ATP-binding sites of various kinases. This finding has led to the development of derivative compounds showing promising activity against drug-resistant strains of Mycobacterium tuberculosis, with MIC values in the low micromolar range.

In oncology research, methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate derivatives have demonstrated dual inhibitory effects on both PI3K and mTOR pathways. A 2024 preclinical study published in Cancer Research showed that optimized analogs could overcome resistance to existing PI3K inhibitors in breast cancer cell lines, with particular efficacy against PIK3CA-mutant models. The quinoline core appears to facilitate membrane permeability while maintaining target specificity, addressing a common challenge in kinase inhibitor development.

Pharmacokinetic studies of the parent compound indicate moderate oral bioavailability (F = 42% in rodent models) with extensive first-pass metabolism primarily via ester hydrolysis. Recent formulation efforts have focused on prodrug strategies to enhance systemic exposure, with a 2023 patent application disclosing a series of amino acid ester prodrugs that increased plasma AUC by 3-5 fold while maintaining the desired (3S) configuration.

The safety profile of methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate appears favorable based on preliminary toxicology data. Acute toxicity studies in two species showed no adverse effects at doses up to 500 mg/kg, and genotoxicity assays (Ames test, micronucleus) were negative. However, researchers caution that the quinoline moiety warrants careful monitoring for potential phototoxicity, as seen with related chemical classes.

Looking forward, several clinical-stage candidates derived from this scaffold are expected to enter Phase I trials in 2024-2025, particularly in the areas of antimicrobial and targeted cancer therapies. The compound's versatility as a synthetic intermediate continues to drive innovation, with recent computational studies predicting over 200 viable derivative structures with potential therapeutic value. Ongoing research aims to expand its applications to neurodegenerative diseases, leveraging the quinoline scaffold's known ability to modulate protein aggregation.

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